molecular formula C24H20ClNO3 B584510 JWH 398 N-pentanoic acid metabolite CAS No. 1537889-10-3

JWH 398 N-pentanoic acid metabolite

Cat. No.: B584510
CAS No.: 1537889-10-3
M. Wt: 405.9 g/mol
InChI Key: VTGKQZQQXCKOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JWH 398 N-pentanoic acid metabolite is a phase I oxidative metabolite of the synthetic cannabinoid JWH 398, formed via hydroxylation and subsequent oxidation of the terminal alkyl chain to a carboxylic acid group . Structurally, it features a 4-chloronaphthoyl substituent attached to an indole core, with a pentanoic acid side chain (5-(3-(4-chloronaphthoyl)-1H-indol-1-yl)pentanoic acid) . This metabolite is commonly detected in forensic and toxicological analyses using advanced techniques such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) . Deuterated forms (e.g., this compound-d5) are utilized as internal standards for precise quantification .

Properties

CAS No.

1537889-10-3

Molecular Formula

C24H20ClNO3

Molecular Weight

405.9 g/mol

IUPAC Name

5-[3-(4-chloronaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

InChI

InChI=1S/C24H20ClNO3/c25-21-13-12-19(16-7-1-2-8-17(16)21)24(29)20-15-26(14-6-5-11-23(27)28)22-10-4-3-9-18(20)22/h1-4,7-10,12-13,15H,5-6,11,14H2,(H,27,28)

InChI Key

VTGKQZQQXCKOOD-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(Cl)C2=C1C=CC=C2)C3=CN(CCCCC(O)=O)C4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O

Synonyms

JWH 398 N-(5-carboxypentyl) metabolite

Origin of Product

United States

Preparation Methods

Oxidation of JWH-398’s N-Pentyl Side Chain

The most direct method involves oxidizing the terminal carbon of JWH-398’s N-pentyl chain to a carboxylic acid. This process mimics Phase I metabolic transformations observed in vivo (Fig. 1).

Procedure :

  • Starting Material : JWH-398 [(1-(5-chloronaphthoyl)-3-(pentyl)indole)] is dissolved in an acidic aqueous solution (e.g., H<sub>2</sub>SO<sub>4</sub>).

  • Oxidation : Potassium permanganate (KMnO<sub>4</sub>) or chromium trioxide (CrO<sub>3</sub>) is added under reflux to convert the terminal methyl group (-CH<sub>3</sub>) to a carboxylic acid (-COOH).

  • Purification : The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to isolate the carboxylated metabolite.

Yield : ~60–70% after purification.

Alkylation with Bromopentanoic Acid Derivatives

This method introduces the pentanoic acid moiety during the alkylation step of the indole nitrogen.

Procedure :

  • Alkylation : Methyl 5-bromopentanoate is reacted with the indole precursor under basic conditions (e.g., NaH in DMF) to form the N-alkylated intermediate.

  • Acylation : Friedel-Crafts acylation with 5-chloro-1-naphthoyl chloride in the presence of AlCl<sub>3</sub> yields the ester-protected metabolite.

  • Hydrolysis : The methyl ester is hydrolyzed using NaOH in methanol/water to generate the free carboxylic acid.

Yield : ~55–65% overall.

Key Reaction Parameters and Optimization

ParameterConditionsImpact on YieldSource
Oxidizing AgentKMnO<sub>4</sub> (0.1 M in H<sub>2</sub>SO<sub>4</sub>)Maximizes carboxylation
Solvent SystemDMF for alkylation; CH<sub>2</sub>Cl<sub>2</sub> for acylationPrevents side reactions
Temperature80°C for oxidation; 0°C for acylationControls reaction rate
Purification MethodSilica gel chromatography (hexane/EtOAc)Enhances purity (>95%)

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry (MS) :

    • m/z 406.2 [M+H]<sup>+</sup> (C<sub>24</sub>H<sub>20</sub>ClNO<sub>3</sub>).

    • Fragmentation ions at m/z 155.1 (naphthoyl) and 127.2 (indole).

  • Nuclear Magnetic Resonance (NMR) :

    • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 8.15 (d, 1H, naphthoyl), 7.45 (m, 4H, indole), 4.20 (t, 2H, N-CH<sub>2</sub>), 2.35 (t, 2H, CH<sub>2</sub>COOH).

    • <sup>13</sup>C NMR : δ 174.5 (COOH), 165.2 (naphthoyl C=O), 135.1–115.3 (aromatic carbons).

Chromatographic Profiles

  • HPLC : Retention time = 10.2 min (C18 column, 0.1% acetic acid/MeOH gradient).

  • GC-MS : Derivatization with BSTFA yields a trimethylsilyl (TMS) derivative with m/z 534.3 [M]<sup>+</sup>.

Challenges and Solutions in Synthesis

Side Reactions

  • Over-oxidation : Prolonged exposure to KMnO<sub>4</sub> can degrade the indole core. Mitigated by controlling reaction time (<4 h).

  • Ester Hydrolysis Incompleteness : Residual ester groups are removed via extended hydrolysis (12 h) with 2 M NaOH.

Scalability

  • Microscale Synthesis : Yields >60% achievable with 10–100 mg batches.

  • Industrial-Scale : Requires continuous flow reactors to maintain temperature control and avoid exothermic runaway.

This compound is used as a reference standard in immunoassays and LC-MS/MS methods for detecting synthetic cannabinoid intake. Cross-reactivity studies show 87–103% recognition in ELISA kits targeting JWH-018 metabolites .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Used in the metabolic conversion of JWH 398 to its N-pentanoic acid metabolite.

    Acidic or basic conditions: Depending on the specific substitution reactions being performed.

Major Products:

Scientific Research Applications

JWH 398 N-pentanoic acid metabolite is used extensively in forensic and toxicological research. Its applications include:

Mechanism of Action

The mechanism of action of JWH 398 N-pentanoic acid metabolite involves its interaction with cannabinoid receptors. As a metabolite of JWH 398, it retains the ability to bind to CB1 and CB2 receptors, although its affinity and efficacy may differ from the parent compound. The binding to these receptors modulates various signaling pathways, leading to its pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar N-Pentanoic Acid Metabolites

Synthetic cannabinoid N-pentanoic acid metabolites share a common metabolic pathway involving ω-hydroxylation and oxidation. However, structural variations in the core scaffold and substituents influence their pharmacological profiles, detection methods, and biological interactions. Below is a detailed comparison:

Structural and Analytical Comparisons
Compound Core Structure Substituent Molecular Formula Molecular Weight Key Analytical Markers (m/z) Detection Method
JWH 398 N-pentanoic acid Indole 4-Chloronaphthoyl C₂₄H₂₀ClNO₃ 429.88 Not explicitly reported UHPLC-QTOF-MS
JWH-018 N-pentanoic acid Indole Naphthoyl C₂₄H₂₃NO₃ 385.44 386.2 → 155.1 (MS/MS) LC-MS/MS
UR-144 N-pentanoic acid Indazole Tetramethylcyclopropyl C₂₁H₂₆N₂O₃ 354.45 342.2 → 244.1 (MS/MS) Immunoassay, LC-MS/MS
JWH-210 N-pentanoic acid Indole 4-Methoxynaphthoyl C₂₆H₂₅NO₄ 415.48 416.2 → 155.1 (MS/MS) UHPLC-QTOF-MS
AM694 N-pentanoic acid Indole 2-Iodobenzoyl C₂₀H₁₈INO₃ 447.27 448.1 → 327.0 (MS/MS) LC-MS/MS

Key Observations :

  • Substituent Impact : The 4-chloronaphthoyl group in JWH 398’s metabolite distinguishes it from JWH-018 (naphthoyl) and JWH-210 (4-methoxynaphthoyl). Chlorine substitution increases molecular weight and may alter lipophilicity, affecting tissue distribution .
  • Detection Sensitivity : JWH-018 and JWH-210 metabolites are frequently detected in urine at concentrations as low as 0.10 ng/mL using UHPLC-QTOF-MS, while JWH 398’s metabolite requires deuterated standards for reliable quantification due to structural complexity .
Pharmacological and Toxicological Profiles
  • Receptor Affinity: AM694 N-pentanoic acid metabolite exhibits negligible binding to CB1/CB2 receptors (Ki > 1,000 nM) compared to its parent compound (Ki = 0.08 nM for CB1), suggesting oxidative metabolites generally lose psychoactivity . Similar trends are expected for JWH 398’s metabolite, though specific data are lacking.
  • Cross-Reactivity: UR-144 N-pentanoic acid metabolite shows <1% cross-reactivity in immunoassays, necessitating confirmatory LC-MS/MS analysis . JWH 398’s metabolite likely shares this limitation due to structural uniqueness.

Research and Forensic Implications

  • Analytical Challenges: JWH 398’s metabolite lacks widely available reference standards, complicating its identification in biological matrices. Cross-validation with synthesized deuterated analogs (e.g., JWH 398 N-pentanoic acid metabolite-d5) is critical .
  • Metabolic Stability: Unlike JWH-073 N-butanoic acid metabolite, which is stable in urine for >48 hours, the stability of JWH 398’s metabolite remains uncharacterized, highlighting a research gap .

Biological Activity

JWH 398 N-pentanoic acid metabolite is a synthetic cannabinoid metabolite derived from JWH 398, which is known for its high affinity as an agonist for the cannabinoid receptors CB1 and CB2. The biological activity of this metabolite has not been extensively characterized, but it is essential to understand its pharmacokinetics, potential toxicological effects, and clinical implications, especially given the increasing prevalence of synthetic cannabinoids in recreational use.

JWH 398 is a naphthoylindole that undergoes metabolic conversion primarily in the liver. The major metabolic pathways involve cytochrome P450 enzymes, particularly CYP2C9, which plays a significant role in the hydroxylation and carboxylation of the compound. The N-pentanoic acid metabolite represents a phase I metabolite of JWH 398, indicating that it may retain some biological activity.

Key Metabolic Pathways

  • Primary Enzyme : CYP2C9
  • Metabolites : Includes various hydroxylated forms and the N-pentanoic acid derivative.
  • Phase I Metabolism : Involves oxidation reactions leading to the formation of more polar metabolites that can be excreted via urine.

Receptor Binding Affinity

  • CB1 Receptor : JWH 398 shows high binding affinity (K_i = 2.3 nM).
  • CB2 Receptor : Also exhibits significant binding (K_i = 2.8 nM) .

These affinities suggest that the N-pentanoic acid metabolite may also interact with these receptors, potentially influencing various physiological processes.

Toxicological Implications

The toxicological profile of synthetic cannabinoids, including JWH 398 and its metabolites, can be severe. Reports indicate associations with:

  • Psychotropic Effects : Agitation, hallucinations, and seizures.
  • Cardiovascular Issues : Tachycardia and myocardial dysfunction have been noted in case studies involving synthetic cannabinoids .

Case Studies

  • Case Report on Synthetic Cannabinoids :
    • A patient experienced status epilepticus after using a synthetic cannabinoid product containing JWH compounds. The metabolic analysis indicated the presence of multiple active metabolites .
  • Toxicity Evaluation :
    • A study highlighted genetic polymorphisms in CYP450 enzymes affecting metabolism rates of JWH compounds, leading to variability in clinical toxicity among users .

Quantification Methods

Quantitative analysis of this compound is typically performed using advanced techniques such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry). These methods allow for sensitive detection in biological samples like urine.

Analyte Q1 mass (amu) Q3 masses (amu) Retention Time (min)
JWH-398 N-pentanoic acid metabolite406.9189.1, 161.19.82

This table summarizes key parameters for quantifying the metabolite using LC-MS/MS techniques .

Q & A

Q. What are the primary metabolic pathways for JWH 398 N-pentanoic acid metabolite, and how are these identified experimentally?

this compound is formed via phase I metabolism, specifically through ω- or ω-1 oxidation of the alkyl side chain of the parent synthetic cannabinoid. Identification typically involves:

  • In vitro assays : Incubation with human liver microsomes (HLMs) or recombinant cytochrome P450 enzymes to map oxidative pathways .
  • Analytical techniques : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify metabolites in biological matrices (e.g., urine, blood) .
  • Reference standards : Use of deuterated analogs (e.g., this compound-d5) for precise quantification .

Q. What analytical methods are recommended for detecting this compound in biological samples?

  • Sample preparation : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., reverse-phase and ion-exchange) to isolate metabolites from urine or blood .
  • Chromatography : Ultra-high-performance liquid chromatography (UHPLC) with C18 columns for separation, optimized using mobile phases like 0.1% formic acid in water/acetonitrile .
  • Detection : High-resolution mass spectrometry (HRMS) in multiple reaction monitoring (MRM) mode, targeting characteristic transitions (e.g., m/z 360.4 → 155.1 for quantification) .

Q. How do cross-reactivity issues in immunoassays affect the detection of JWH 398 metabolites?

Commercial immunoassays for synthetic cannabinoids often show <1% cross-reactivity with this compound due to structural dissimilarities with common assay targets (e.g., JWH-018 or UR-144 metabolites). Confirmatory methods like LC-MS/MS are essential to avoid false negatives .

Advanced Research Questions

Q. How can researchers optimize extraction protocols for JWH 398 metabolites in complex matrices?

  • Liquid-liquid extraction (LLE) : For blood, use hexane-ethyl acetate (99:1) after alkalization with sodium carbonate buffer (pH 9.3) to improve recovery .
  • Method validation : Assess matrix effects by spiking drug-free samples with deuterated internal standards (e.g., JWH 073 N-COOH-d5) and comparing recoveries across ≥3 batches .
  • Data interpretation : Monitor for co-eluting interferences using ion ratio comparisons between samples and calibrators .

Q. What experimental strategies resolve contradictions in pharmacokinetic data for JWH 398 metabolites?

Discrepancies in metabolite concentration-time profiles (e.g., delayed peak times) may arise from:

  • Species differences : Rodent vs. human metabolic rates (e.g., AM-2201 metabolites in rats show delayed Tmax compared to humans) .
  • Tissue distribution : Lipid solubility of the parent compound affects metabolite accumulation in adipose tissue, requiring compartmental pharmacokinetic modeling .
  • Enzyme kinetics : Use recombinant CYP450 isoforms (e.g., CYP2C19, CYP3A4) to identify rate-limiting steps in oxidative metabolism .

Q. How can researchers address challenges in synthesizing stable isotope-labeled analogs for JWH 398 metabolites?

  • Deuterium labeling : Introduce deuterium at metabolically stable positions (e.g., indole ring or carboxyl group) to prevent isotopic exchange during analysis .
  • Purity verification : Confirm isotopic enrichment (>98%) via nuclear magnetic resonance (NMR) and LC-HRMS .
  • Application : Use labeled standards to correct for ion suppression/enhancement in quantitative workflows .

Methodological Considerations

Q. Table 1. Key Parameters for LC-MS/MS Quantification of this compound

ParameterValue/DescriptionReference
Retention Time 6.8 min (C18 column, 0.1% FA gradient)
Ionization Mode ESI-negative
LOQ 0.10 ng/mL (urine), 0.25 ng/mL (blood)
Internal Standard JWH 073 N-COOH-d5
Matrix Effect 85–110% recovery after SPE

Q. Table 2. Cross-Reactivity of JWH 398 Metabolite in Immunoassays

Assay TypeCross-ReactivityImplication
Homogenous EIA<1%High false-negative rate
ELISA (polyclonal Ab)2–5%Limited utility for screening
Recommended Solution LC-MS/MSGold standard for confirmation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JWH 398 N-pentanoic acid metabolite
Reactant of Route 2
JWH 398 N-pentanoic acid metabolite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.